15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid
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Overview
Description
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid is a hydroperoxyeicosapentaenoic acid, which is a type of eicosanoic acid with an attached hydroperoxyl group and five conjugated double bonds. This compound is significant in various biochemical processes and has been studied for its role in inflammation and other physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid can be synthesized through the oxidation of eicosapentaenoic acid using specific oxidizing agents. The reaction typically involves the use of hydroperoxides or other peroxidizing agents under controlled conditions to ensure the selective formation of the hydroperoxy group at the 15th carbon position .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using eicosapentaenoic acid derived from fish oils or other marine sources. The process is optimized to achieve high yields and purity of the desired hydroperoxy compound .
Chemical Reactions Analysis
Types of Reactions
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group, forming hydroxyeicosapentaenoic acids.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydroxyeicosapentaenoic acids: Formed through reduction reactions.
Peroxides: Formed through further oxidation.
Scientific Research Applications
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and cardiovascular health.
Industry: Utilized in the production of specialized biochemical reagents and supplements.
Mechanism of Action
The mechanism of action of 15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid involves its interaction with cellular membranes and enzymes. It acts as a signaling molecule, modulating the activity of various enzymes involved in inflammation and oxidative stress. The hydroperoxy group plays a crucial role in its biological activity, influencing the formation of other bioactive lipid mediators .
Comparison with Similar Compounds
Similar Compounds
- 15-Hydroperoxyicosa-5,8,11,14,17-pentaenoic acid
- 18-Hydroperoxyicosa-5,8,11,14,17-pentaenoic acid
- 5-Hydroperoxyicosa-6,8,11,14,17-pentaenoic acid
Uniqueness
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid is unique due to its specific hydroperoxy group position and the pattern of conjugated double bonds. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research in inflammation and oxidative stress .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22) |
InChI Key |
FPMFSFWYWZLDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
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